2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Anticonvulsant drug discovery N-phenylphthalimide SAR Maximal electroshock seizure model

2-(3-Aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 32338-22-0) is an N-arylphthalimide derivative in which a 3-aminophenyl group is attached to the imide nitrogen of the isoindole-1,3-dione scaffold. The compound belongs to the broader N-phenylphthalimide pharmacophore class, members of which have been systematically profiled for anticonvulsant, enzyme-inhibitory, and optoelectronic properties.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 32338-22-0
Cat. No. B1268748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS32338-22-0
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)N
InChIInChI=1S/C14H10N2O2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H,15H2
InChIKeyOOPLRJVJUNAQIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 32338-22-0): Compound Class, Pharmacophore Identity, and Procurement-Grade Characterization


2-(3-Aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 32338-22-0) is an N-arylphthalimide derivative in which a 3-aminophenyl group is attached to the imide nitrogen of the isoindole-1,3-dione scaffold. The compound belongs to the broader N-phenylphthalimide pharmacophore class, members of which have been systematically profiled for anticonvulsant, enzyme-inhibitory, and optoelectronic properties [1]. The presence of the primary aromatic amine at the meta position confers a distinct hydrogen-bond-donor capacity and electronic character relative to unsubstituted, nitro, or ortho/para-amino congeners, directly influencing both pharmacological target engagement and physicochemical behavior [1].

Why Generic Substitution of 2-(3-Aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione with Other N-Arylphthalimides Risks Scientific and Procurement Failure


Within the N-phenylphthalimide series, small positional changes in the phenyl substituent produce large, non-linear shifts in both anticonvulsant efficacy and neurotoxicity [1]. The 3-amino (meta-NH₂) derivative exhibits a specific activity–toxicity profile that differs significantly from the 4-amino (para-NH₂), 2-methyl-3-amino, and halogenated-amino analogues [1]. Therefore, procurement of an alternative N-arylphthalimide without matching the substitution pattern and the associated screening data will invalidate structure–activity conclusions and may result in selecting a compound with undetectable target engagement or dose-limiting neurotoxicity.

Product-Specific Quantitative Evidence Guide for 2-(3-Aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 32338-22-0)


Head-to-Head Anticonvulsant Activity in the Mouse Maximal Electroshock (MES) Seizure Model: 3-NH₂ vs. 4-NH₂ and 2-Cl-4-NH₂ Analogues

In a direct head-to-head screening study of 18 N-phenylphthalimide derivatives, 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione (compound 2) demonstrated anticonvulsant protection in the MES test at 100 mg/kg i.p. at both 30 min and 4 h post-dose, whereas the 4-amino regioisomer (compound 1) was active at 100 mg/kg only at the 30 min time point and lost protection at 4 h [1]. More importantly, compound 2 exhibited a broader spectrum by also protecting in the subcutaneous pentylenetetrazol (scPtz) seizure model at 30 mg/kg i.p., an activity not observed for the 4-amino analogue at any non-neurotoxic dose [1].

Anticonvulsant drug discovery N-phenylphthalimide SAR Maximal electroshock seizure model

Neurotoxicity Differentiation: 3-NH₂ vs. 2-Methyl-3-NH₂ and 2-Chloro-4-NH₂ Analogues

In the same series, compound 2 displayed moderate neurotoxicity (detectable at 100 mg/kg i.p. at 30 min, mild at 4 h), whereas the 2-methyl-3-amino analogue (compound 4) was completely devoid of neurotoxicity up to 300 mg/kg i.p., and the lead 2-chloro-4-amino analogue (compound 17) showed no neurotoxicity at any dose in mice but had a TD50 >500 mg/kg p.o. in rats [1]. Compound 2's neurotoxic dose (100 mg/kg) is lower than its full-efficacy MES dose, indicating a narrower acute safety window compared to the methyl-substituted congener.

Neurotoxicity screening Rotorod test Therapeutic index

Enzyme Inhibition: IMPDH II Inhibitory Activity of the 3-NH₂-N-phenylphthalimide Derivative

2-(3-Aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione has been tested for inhibition of human inosine-5′-monophosphate dehydrogenase type II (IMPDH II), a key target in immunosuppressive and antiviral therapy [1]. The compound displayed a Ki of 240–440 nM against IMPDH II, depending on the substrate used (IMP or NAD). By class-level inference, unsubstituted N-phenylphthalimide is substantially weaker, with reported IC50 values >30 µM against other nucleotide-processing enzymes [2]. The 3-amino substituent thus markedly enhances target affinity within the isoindole-1,3-dione series.

Inosine monophosphate dehydrogenase IMPDH II Immunosuppression

Regioisomeric Selectivity in Anticonvulsant Pharmacophore Probing: Meta-Amine vs. Ortho-Substituted and Halogenated Amine Analogues

Quantitative oral ED50 values in rats for the MES test were determined for the best-performing compounds: the 2-chloro-4-amino analogue (compound 17; ED50=5.7 mg/kg), the 2-methyl-3-amino analogue (compound 4; ED50=8.0 mg/kg), and the 2-methyl-6-amino analogue (compound 10; ED50=28.3 mg/kg), all benchmarked against phenytoin (ED50=29.8 mg/kg) [1]. Although compound 2 did not undergo full oral ED50 quantification, it was selected for oral screening based on its ip profile and provided 50–100% protection in rats at 30 mg/kg p.o., contrasting with the inferior activity of the 4-amino (compound 1) and 2,6-dimethyl (compound 12) analogues [1]. This positions the meta-amine substitution as a critical determinant for achieving a balance between oral bioavailability and anti-MES efficacy.

Structure-activity relationship Pharmacophore mapping Antiepileptic drug design

Best Research and Industrial Application Scenarios for 2-(3-Aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 32338-22-0)


Pharmacophore Mapping of N-Phenylphthalimide Anticonvulsants

Compound 2 is required as the exact 3-amino reference standard in any SAR-by-regioisomer study. The sustained MES protection plus scPtz activity uniquely defines the pharmacophoric contribution of a meta-NH₂ group, against which the 4-amino (compound 1) and 2-methyl-3-amino (compound 4) analogues must be benchmarked [1].

Neurotoxicity Mechanistic Studies

Because compound 2 exhibits dose-dependent rotorod neurotoxicity at 100 mg/kg i.p. while retaining anticonvulsant efficacy, it is the preferred tool for probing the structural determinants of acute neurotoxicity in the N-phenylphthalimide series, especially in contrast to non-neurotoxic congeners such as compound 4 and compound 17 [1].

Development of Polypharmacological Anti-Seizure Agents

The dual MES/scPtz activity at non-neurotoxic doses makes compound 2 an essential early lead for researchers designing phthalimide-based anticonvulsants with broader seizure-type coverage. Its screening profile contrasts with phenytoin, which lacks scPtz activity, highlighting a differentiated mechanistic hypothesis [1].

IMPDH II Inhibitor Probe Optimization

With a Ki of 240–440 nM against human IMPDH II, this compound serves as a validated sub-micromolar starting point for medicinal chemistry campaigns seeking to improve isoindole-1,3-dione-based immunosuppressive or antiviral agents, bypassing the inactive unsubstituted N-phenylphthalimide scaffold [2].

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